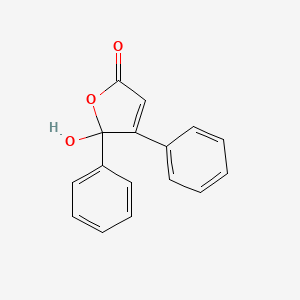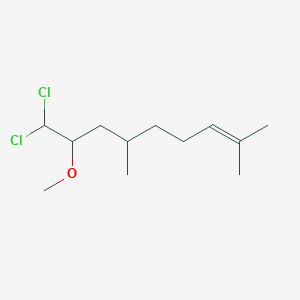
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene is an organic compound with the molecular formula C12H22Cl2O. It contains a total of 37 atoms: 22 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 2 chlorine atoms . The compound features a double bond and an ether group, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene involves multiple steps. One common method includes the chlorination of a precursor compound followed by methoxylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation is achieved using methanol in the presence of a base . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene can be compared with similar compounds such as:
6,9-Dichloro-2-methoxyacridine: This compound is used in the synthesis of various acridine derivatives and has applications in medicinal chemistry.
9-Chloroacridine: Known for its use in the synthesis of acridine-based drugs.
4-Chloro-2-iodobenzoic acid:
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
82772-43-8 |
|---|---|
Molekularformel |
C12H22Cl2O |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
9,9-dichloro-8-methoxy-2,6-dimethylnon-2-ene |
InChI |
InChI=1S/C12H22Cl2O/c1-9(2)6-5-7-10(3)8-11(15-4)12(13)14/h6,10-12H,5,7-8H2,1-4H3 |
InChI-Schlüssel |
SZSMMDAPJFWPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC(C(Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



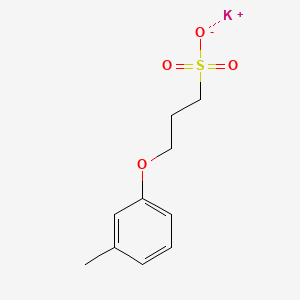
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
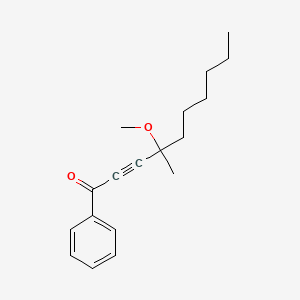
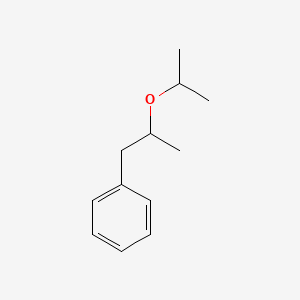
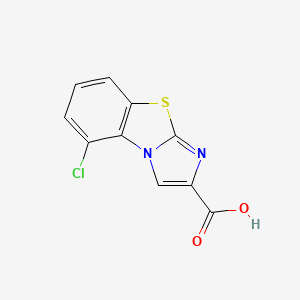
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
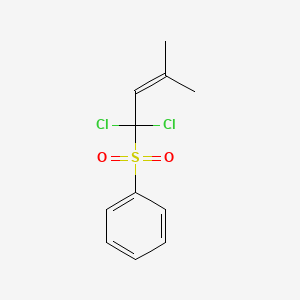
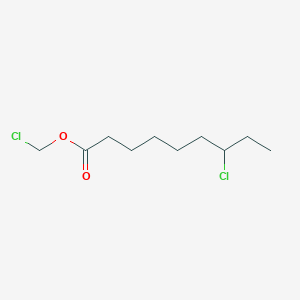
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
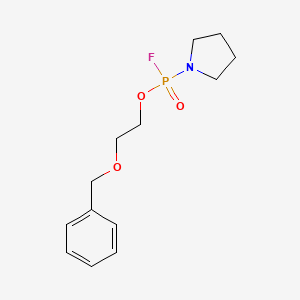
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
